molecular formula C23H31FO4 B1595013 Dimesone CAS No. 25092-07-3

Dimesone

Cat. No.: B1595013
CAS No.: 25092-07-3
M. Wt: 390.5 g/mol
InChI Key: FXBVINCSIJOIGL-ODTHGOCZSA-N
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Description

Dimesone: is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is chemically identified as 9α-Fluoro-11β,21-dihydroxy-16α,17α-dimethylpregna-1,4-diene-3,20-dione . This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimesone involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and methylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as preparative liquid chromatography for purification . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimesone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimesone has a wide range of scientific research applications, including:

Mechanism of Action

Dimesone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of specific genes that regulate inflammation and immune responses. The molecular targets include phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

    Prednisone: Another glucocorticoid with similar anti-inflammatory properties.

    Dexamethasone: A more potent glucocorticoid used in various medical treatments.

    Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.

Uniqueness: Dimesone is unique due to its specific fluorination and methylation patterns, which enhance its potency and selectivity compared to other glucocorticoids. These structural modifications contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

25092-07-3

Molecular Formula

C23H31FO4

Molecular Weight

390.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16,17-tetramethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H31FO4/c1-13-9-17-16-6-5-14-10-15(26)7-8-20(14,2)23(16,24)18(27)11-21(17,3)22(13,4)19(28)12-25/h7-8,10,13,16-18,25,27H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22-,23+/m1/s1

InChI Key

FXBVINCSIJOIGL-ODTHGOCZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)C(=O)CO)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C

Origin of Product

United States

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